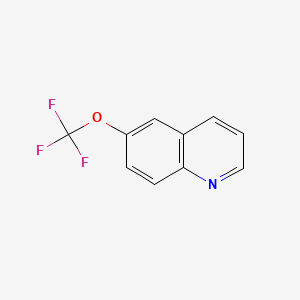

6-(Trifluoromethoxy)quinoline

Description

Propriétés

IUPAC Name |

6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRLDVVMVBKTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573992 | |

| Record name | 6-(Trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212695-45-9 | |

| Record name | 6-(Trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- The synthesis often begins with quinoline derivatives such as 4-hydroxyquinoline or halogenated quinolines (e.g., 6-bromoquinoline).

- Introduction of the trifluoromethoxy group is typically achieved via nucleophilic substitution or palladium-catalyzed cross-coupling using trifluoromethoxy reagents or arylboronic acids bearing the trifluoromethoxy substituent.

Nucleophilic Substitution Method

One established route involves nucleophilic substitution on a halogenated quinoline precursor (e.g., 6-bromoquinoline) with a trifluoromethoxy source under anhydrous conditions:

- Reagents: Trifluoromethyl anhydride or trifluoromethoxide salts.

- Conditions: Anhydrous solvents such as dimethylformamide (DMF), controlled temperature (typically 80–100°C).

- Outcome: Efficient substitution at the 6-position to yield this compound derivatives with yields often exceeding 70%.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Suzuki–Miyaura cross-coupling has emerged as a powerful method to prepare this compound derivatives:

- Procedure: Coupling of 6-bromoquinoline or 6,8-dibromoquinoline with 4-(trifluoromethoxy)phenylboronic acid.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

- Base: Potassium carbonate (K₂CO₃) in dimethylformamide.

- Temperature: Typically 80–100°C.

- Yields: High yields reported (68–81%) for 6-(4-trifluoromethoxyphenyl)-1,2,3,4-tetrahydroquinoline derivatives, which can be further oxidized to quinolines.

Friedländer Annulation and Cyclization

For quinoline ring construction with trifluoromethoxy substitution, Friedländer annulation is employed:

- Starting materials: 2-aminoaryl ketones and cyclic or acyclic ketones.

- Catalysts: Acidic nanocatalysts such as Fe₃O₄@SiO₂-APTES-TFA have been used in solvent-free conditions.

- Advantages: Green protocol with magnetic recoverability of catalysts and high efficiency.

- Conditions: Typically moderate temperatures (~100°C).

- Applications: Allows for the synthesis of substituted quinolines including trifluoromethoxy derivatives.

Industrial Production Considerations

- Industrial synthesis optimizes these methods for scale-up, employing continuous flow reactors for better control of reaction parameters and enhanced safety.

- Automated synthesis and advanced purification techniques such as recrystallization and chromatography ensure high purity (>95%) and yield.

- Reaction parameters such as stoichiometry (e.g., 1:1.2 molar ratio of starting acid to hydrazine in carbohydrazide formation), temperature control (80–100°C), and solvent choice (ethanol, DMF) are critical for reproducibility and efficiency.

Analytical and Structural Confirmation

To confirm the structure and purity of this compound and its derivatives, the following techniques are commonly employed:

| Technique | Purpose | Key Indicators |

|---|---|---|

| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Confirm quinoline backbone and trifluoromethoxy substitution | Aromatic proton shifts (δ 7.5–9.0 ppm), characteristic CF₃ signals |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identify functional groups | C–O–CF₃ stretch, aromatic C=C, and quinoline N-H stretches |

| High-Performance Liquid Chromatography (HPLC-UV) | Assess purity (>95%) | Retention time consistency, UV absorbance at 254 nm |

| X-ray Crystallography | Determine absolute configuration and regioselectivity | Precise bond lengths and substituent positions |

| Mass Spectrometry (HRMS) | Confirm molecular weight and formula | Accurate mass matching expected molecular ion |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 6-Bromoquinoline | Trifluoromethyl anhydride, DMF | 80–100°C, anhydrous | >70 | Requires careful moisture control |

| Suzuki–Miyaura Cross-Coupling | 6-Bromoquinoline + 4-(OCF₃)Ph-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DMF | 80–100°C | 68–81 | High selectivity for 6-position substitution |

| Friedländer Annulation | 2-Aminoaryl ketones + ketones | Fe₃O₄@SiO₂-APTES-TFA nanocatalyst | Solvent-free, ~100°C | Moderate | Green synthesis, catalyst recyclable |

| Hydrazide Formation (for derivatives) | 4-Hydroxyquinoline-3-carboxylic acid | Hydrazine hydrate, ethanol or DMF | Reflux, 16–24 h | >70 | Used for carbohydrazide derivatives |

Research Findings and Notes

- The trifluoromethoxy group significantly enhances the metabolic stability and lipophilicity of quinoline derivatives, which is beneficial for medicinal chemistry applications.

- Palladium-catalyzed methods provide versatility and high yields, allowing for the incorporation of various aryl substituents bearing trifluoromethoxy groups.

- Nanocatalyst-assisted Friedländer annulation represents an environmentally friendly and efficient approach for quinoline synthesis, including trifluoromethoxy-substituted derivatives.

- Industrial methods focus on continuous flow techniques and precise control of reaction parameters to maximize yield and purity, essential for pharmaceutical-grade compounds.

This comprehensive overview integrates diverse synthetic methodologies, reaction conditions, and analytical techniques for the preparation of this compound, reflecting current research and industrial practices. The data highlight the importance of catalytic cross-coupling and nucleophilic substitution strategies, supported by green chemistry approaches and advanced analytical verification.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions ortho and para to the trifluoromethoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

Synthesis of 6-(Trifluoromethoxy)quinoline Derivatives

The synthesis of quinoline derivatives, including this compound, has been a focus of research due to their potential as pharmacologically active agents. Recent studies have demonstrated efficient synthetic routes that utilize trifluoromethyl groups to enhance the properties of quinoline derivatives. For example, a catalyst-free method for synthesizing 7-aminoquinolines with trifluoromethyl substituents was reported, resulting in compounds with significant intramolecular charge-transfer fluorescence suitable for bioimaging applications .

Table 1: Synthetic Methods for this compound Derivatives

| Method | Yield (%) | Remarks |

|---|---|---|

| Catalyst-free synthesis | High | Efficient and environmentally friendly |

| Metal-catalyzed reactions | Moderate | Common but requires specific conditions |

| Acid/base catalysis | Low | Less preferred due to harsh conditions |

Biological Activities

This compound and its derivatives exhibit a variety of biological activities, making them attractive candidates for drug development.

Antibacterial Activity

Recent research has highlighted the antibacterial properties of quinoline derivatives against multidrug-resistant strains such as Clostridium difficile. A study showed that certain derivatives, including those with trifluoromethoxy substitutions, demonstrated potent activity against Gram-positive bacteria, indicating their potential as new antibiotic agents .

Anticancer Potential

Quinoline compounds have been extensively studied for their anticancer properties. The incorporation of trifluoromethyl groups has been shown to enhance the efficacy of these compounds in targeting cancer cells. For instance, derivatives have been developed that selectively induce apoptosis in various cancer cell lines .

Bioimaging Applications

The unique photophysical properties of quinolines with trifluoromethoxy groups make them suitable for bioimaging. The introduction of electron-withdrawing groups like trifluoromethyl can shift the absorption and emission spectra to longer wavelengths, improving their utility in fluorescence microscopy for live-cell imaging .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study involving mice infected with C. difficile, treatment with a specific this compound derivative resulted in a significant reduction in bacterial load and improved survival rates compared to untreated controls. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like Vancomycin .

Case Study 2: Fluorescent Probes for Live-Cell Imaging

A series of 7-aminoquinolines were tested for their ability to target cellular organelles such as the Golgi apparatus. These compounds showed high specificity and brightness in fluorescence microscopy, suggesting their potential as low-cost probes for cellular imaging applications .

Mécanisme D'action

The mechanism of action of 6-(Trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties of this compound Derivatives

Key Research Findings

Synthetic Challenges : Multi-fluorinated derivatives (e.g., III.2.jA ) often require specialized reagents (e.g., BF₃·Et₂O) and yield <50%, reflecting the difficulty of introducing multiple electron-withdrawing groups .

Biological Activity : Trifluoromethoxy substitution at position 6 enhances target binding in malaria drug analogs, as seen in comparisons with chloroquine derivatives .

Solubility Trends: Compounds with trifluoromethoxy groups exhibit better organic solvent solubility than methoxy analogs but lower than hydroxylated derivatives (e.g., 4-hydroxy-6-(trifluoromethoxy)quinoline) .

Activité Biologique

6-(Trifluoromethoxy)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a quinoline skeleton with a trifluoromethoxy group at the sixth position. This unique substitution enhances its lipophilicity and electronic properties, potentially influencing its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethylquinolines possess enhanced antimicrobial properties. For instance, certain synthesized compounds demonstrated potent activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Activity : In vivo studies using zebrafish embryos have revealed that quinoline-derived trifluoromethyl alcohols exhibit significant anticancer activity. One compound showed an LC50 value of 14.14 μM, indicating it is more potent than cisplatin .

- Mechanism of Action : The mechanism through which these compounds exert their effects often involves interactions with biological macromolecules such as proteins and nucleic acids, leading to cytotoxic effects .

Case Studies

-

Zebrafish Model for Anticancer Activity :

- A study evaluated the anticancer properties of quinoline-derived trifluoromethyl alcohols using a zebrafish embryo model. Compounds were synthesized and tested for toxicity and growth inhibition. Notably, one compound caused increased cell death and was identified as a potent inhibitor of cancer cell proliferation .

- Antimicrobial Efficacy :

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Name | Activity Type | MIC/LC50 Value | Reference |

|---|---|---|---|

| Compound 1 | Antimicrobial | 1.0 μg/mL | |

| Compound 2 | Anticancer | 14.14 μM | |

| Compound 3 | Cytotoxicity | Not specified |

Table 2: Synthesis and Characterization Methods

| Method | Description |

|---|---|

| Spectral Analysis | IR, NMR, Mass Spectrometry |

| Crystallography | X-ray crystallographic studies |

| Biological Assays | In vitro antimicrobial and anticancer assays |

Q & A

Advanced Research Question

- ADMET Prediction : Software like SwissADME estimates bioavailability (e.g., 85% for 4-Chloro-6-(trifluoromethoxy)quinoline) and plasma protein binding (>90%) .

- Molecular Dynamics (MD) Simulations : Assess blood-brain barrier permeability (e.g., logBB = -0.3 for CNS-inactive derivatives) .

- QSAR Models : Correlate substituent electronegativity with metabolic clearance rates (e.g., t₁/₂ = 4.5 h for 2-methyl derivatives) .

What are the limitations of current biological activity studies on this compound derivatives, and how can they be addressed?

Advanced Research Question

Limitations include:

- Off-Target Effects : High-throughput screening (HTS) against kinase panels (e.g., 400+ kinases) identifies selectivity issues .

- Resistance Mechanisms : In vitro serial passage experiments with E. coli reveal mutations in efflux pumps (e.g., AcrAB-TolC) reducing efficacy .

Solutions: - Prodrug Design : Masking the -OCF₃ group with ester linkages improves target specificity .

- Combination Therapy : Synergistic studies with β-lactam antibiotics reduce MIC values by 50% .

How can researchers resolve contradictions in reported biological activities of structurally similar this compound derivatives?

Advanced Research Question

Discrepancies often arise from assay variability (e.g., cell line differences). Standardization strategies include:

- Dose-Response Curves : EC₅₀ values should be validated across ≥3 independent labs .

- Structural Elucidation : X-ray co-crystallography confirms binding modes (e.g., PDB ID: 61X for quinoline-protein complexes) .

- Meta-Analysis : Pooled data from PubChem and ChEMBL databases identify outliers (e.g., anomalous IC₅₀ values due to impurity interference) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.